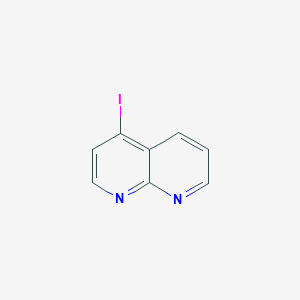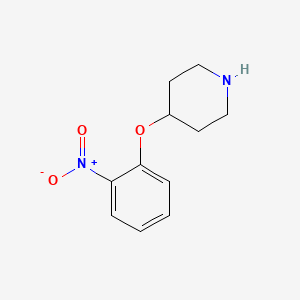
(S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one is a chiral compound with a piperidinone core structure It is characterized by the presence of an aminomethyl group and a 4-methylbenzyl group attached to the piperidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one typically involves the following steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be attached via a nucleophilic substitution reaction, where a suitable leaving group on the piperidinone ring is replaced by the 4-methylbenzyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the piperidinone ring to a piperidine ring.
Substitution: The aminomethyl and 4-methylbenzyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of neurology and psychiatry.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and 4-methylbenzyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The piperidinone core structure provides a scaffold that can be modified to enhance selectivity and potency.
Vergleich Mit ähnlichen Verbindungen
(S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one can be compared with other similar compounds, such as:
®-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one: The enantiomer of the compound, which may exhibit different biological activities and properties.
6-(Aminomethyl)-1-benzylpiperidin-2-one: A compound lacking the 4-methyl group, which may affect its binding affinity and selectivity.
6-(Aminomethyl)-1-(4-chlorobenzyl)piperidin-2-one: A compound with a chloro substituent instead of a methyl group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H20N2O |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(6S)-6-(aminomethyl)-1-[(4-methylphenyl)methyl]piperidin-2-one |
InChI |
InChI=1S/C14H20N2O/c1-11-5-7-12(8-6-11)10-16-13(9-15)3-2-4-14(16)17/h5-8,13H,2-4,9-10,15H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
PCRWMHBXDATERX-ZDUSSCGKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CN2[C@@H](CCCC2=O)CN |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C(CCCC2=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



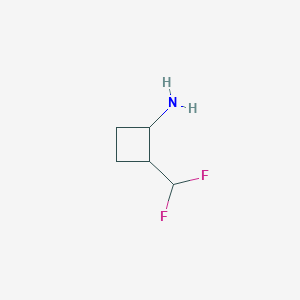

![1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13341046.png)
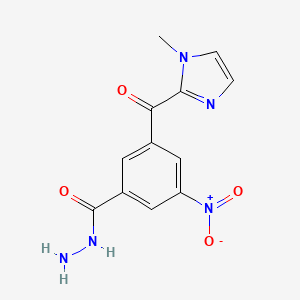
![Ethyl 6-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B13341050.png)
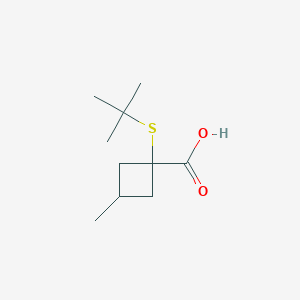
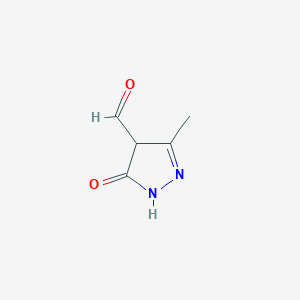
![3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one](/img/structure/B13341067.png)
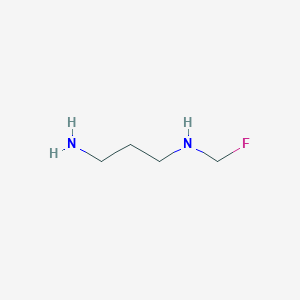
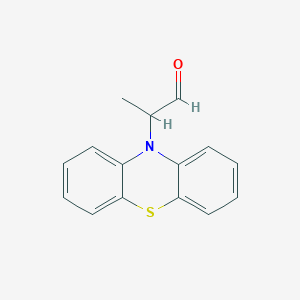
![3-tert-Butyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate hydrochloride](/img/structure/B13341075.png)
